SENECIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

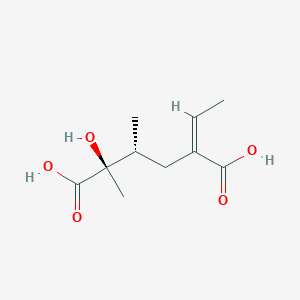

SENECIC ACID is a medium-chain fatty acid belonging to the class of lipids and lipid-like molecules. This compound is characterized by its unique structure, which includes an ethylidene group, a hydroxy group, and two methyl groups attached to a hexanedioic acid backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SENECIC ACID can be achieved through various organic synthesis techniques. One common method involves the use of alkenylation reactions, where vinyl triflates react with vinylene carbonate in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

SENECIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ethylidene group can be reduced to an ethyl group.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an ethyl-substituted hexanedioic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Biosynthesis

Senecic acid is synthesized in plants of the Senecio genus, particularly through the incorporation of isoleucine-derived carbon units. This process involves complex biosynthetic pathways that lead to the formation of various PAs, including this compound itself. The structure of this compound consists of a ten-carbon backbone with two carboxylic acid groups, which contribute to its solubility and reactivity in biological systems .

Pharmacological Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study investigated its effects on various fungi, revealing that it can inhibit the growth of certain strains, such as Fusarium species. The effective concentration range for these fungi varied, indicating a potential use in agricultural fungicides .

2. Anti-HIV Activity

Research has shown that certain pyrrolizidine alkaloids containing this compound can inhibit HIV activity. These compounds interfere with glycosylation processes essential for viral replication, suggesting their potential as antiviral agents .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced gastric ulcer lesions induced by hydrochloric acid and ethanol, indicating its potential therapeutic role in treating ulcerogenic diseases .

Toxicological Considerations

Despite its potential benefits, this compound is also associated with toxicity concerns. Pyrrolizidine alkaloids can cause hepatotoxicity and other adverse effects when ingested in significant amounts. Regulatory bodies like the European Food Safety Authority (EFSA) have assessed these risks, highlighting the need for careful monitoring of PA levels in food and herbal products .

Agricultural Applications

1. Pest Control

The antimicrobial properties of this compound make it a candidate for natural pest control solutions. Its efficacy against plant pathogens suggests that it could be developed into eco-friendly pesticides .

2. Plant Defense Mechanisms

Plants producing this compound may utilize it as a defense mechanism against herbivores and pathogens. The presence of PAs like this compound can deter feeding by certain insects, thereby enhancing plant survival and fitness in competitive environments .

Case Study 1: Antifungal Efficacy

A study conducted on Senecio jacobaea extracts showed that a mixture containing this compound effectively inhibited the growth of multiple fungal strains at concentrations ranging from 0.33 mM to 3.33 mM. This study underscores the potential for developing natural antifungal agents based on this compound derivatives.

Case Study 2: Gastroprotective Effects

In an experimental model assessing the effects of this compound on gastric ulcers, administration of PA extracts led to a significant reduction in ulcer severity by up to 66.8% at certain doses (12.5 mg/kg). This finding supports further investigation into its applications in gastrointestinal health .

Mecanismo De Acción

The mechanism of action of SENECIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

SENECIC ACID: shares similarities with other medium-chain fatty acids and lipid-like molecules.

Hexanedioic acid derivatives: Compounds with similar hexanedioic acid backbones but different substituents.

Ethylidene-substituted fatty acids: Compounds with ethylidene groups attached to fatty acid chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propiedades

Número CAS |

13588-16-4 |

|---|---|

Fórmula molecular |

C10H16O5 |

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |

InChI |

InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1 |

Clave InChI |

CEYWPVCZMDVGLZ-BEPFRFAYSA-N |

SMILES |

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |

SMILES isomérico |

C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O |

SMILES canónico |

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |

Sinónimos |

necic acid necic acid, (E)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.